molecular formula C7H2BrCl2NO B2502790 6-Bromo-3,5-dichloro-1,2-benzoxazole CAS No. 1352894-15-5

6-Bromo-3,5-dichloro-1,2-benzoxazole

Cat. No.: B2502790
CAS No.: 1352894-15-5
M. Wt: 266.9
InChI Key: LZZSVKJBXLCBDK-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dichloro-1,2-benzoxazole is a heterocyclic compound with the molecular formula C7H2BrCl2NO It is a derivative of benzoxazole, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd, 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dichloro-1,2-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different oxazole compounds .

Scientific Research Applications

6-Bromo-3,5-dichloro-1,2-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dichloro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 3,5-Dichloro-2-hydroxybenzaldehyde
  • 2-Amino-5-bromo-3,4-dichlorophenol

Uniqueness

6-Bromo-3,5-dichloro-1,2-benzoxazole is unique due to the specific arrangement of bromine and chlorine atoms on the benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

6-bromo-3,5-dichloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZSVKJBXLCBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)ON=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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